

Technical Support Center: Chelex® 100 Extraction from Degraded DNA Samples

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Compound of Interest

Compound Name: CHELEX 100

CAS No.: 147171-95-7

Cat. No.: B1177728

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Welcome to the technical support center for Chelex® 100 DNA extraction from degraded samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during this extraction procedure.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my DNA yield consistently low when extracting from degraded bone or tooth samples?

Answer: Low DNA yield from skeletal remains is a common challenge due to the inhibitory nature of these samples and the inherent degradation of the DNA. Several factors could be contributing to this issue.

- **Inadequate Sample Preparation:** The outer surface of bone and tooth samples is often contaminated with environmental inhibitors. Ensure you have thoroughly cleaned the surface

by sanding or with a bleach solution, followed by a rinse with sterile, DNA-free water. The bone or tooth should then be cryo-milled into a fine powder to maximize the surface area for extraction.

- **Insufficient Lysis:** Degraded samples, especially bone, require robust cell lysis to release the DNA. Your protocol should include an initial incubation with a lysis buffer containing Proteinase K to digest proteins that bind to and protect the DNA. An extended incubation period (e.g., overnight) at 56°C can be beneficial.
- **Suboptimal Chelex® Concentration:** While a 5% Chelex® solution is common, for highly degraded or inhibitor-rich samples, optimizing the concentration (e.g., up to 10%) may improve results.
- **Inefficient Elution:** The final elution step is critical. Ensure the DNA is eluted in a sufficient volume of sterile, nuclease-free water or a low-salt buffer and that the incubation temperature and time are adequate to release the DNA from any remaining matrix.

Question 2: My PCR amplification is failing or showing significant inhibition after Chelex® 100 extraction from aged bloodstains. What can I do?

Answer: PCR inhibition is a frequent problem with DNA extracted from aged bloodstains due to the presence of heme and other compounds. While Chelex® 100 is effective at chelating some inhibitors, residual contaminants can persist.

- **Pre-washing the Sample:** Before adding the Chelex® solution, wash the bloodstain cutting with sterile water or a mild buffer to remove some of the heme. Be gentle to avoid losing cellular material.
- **Dilution of the DNA Extract:** A simple and often effective method to overcome inhibition is to dilute your DNA extract (e.g., 1:10, 1:50, or 1:100) before adding it to the PCR reaction. This dilutes the inhibitors to a concentration that no longer interferes with the polymerase.
- **Use of PCR Facilitators:** Adding substances like bovine serum albumin (BSA) to your PCR master mix can help to bind inhibitors and improve amplification success.
- **Post-Extraction Purification:** If inhibition persists, a post-extraction purification step using a silica-based spin column can be employed to further clean the DNA.

Question 3: The A260/280 ratio of my DNA extracted from hair samples is very low, indicating protein contamination. How can I improve the purity?

Answer: Hair shafts contain a high concentration of proteins, which can be carried over during a simple Chelex® extraction.

- **Thorough Washing:** Ensure the hair is thoroughly washed with detergent and sterile water to remove external contaminants before extraction.
- **Extended Proteinase K Digestion:** Increase the concentration of Proteinase K and/or the digestion time to ensure complete breakdown of cellular proteins.
- **Modified Chelex® Protocol:** A modified protocol that includes a protein precipitation step can significantly improve purity. After the boiling step and centrifugation to pellet the Chelex® resin, transfer the supernatant to a new tube. Add ammonium acetate to precipitate proteins, centrifuge, and then precipitate the DNA from the supernatant using isopropanol.[1]
- **Avoid Transferring Chelex® Resin:** Be extremely careful not to transfer any Chelex® beads with the supernatant, as this can interfere with downstream applications and affect spectrophotometric readings.

Question 4: My DNA appears degraded upon gel electrophoresis, even with the use of Chelex® 100. What could be the cause?

Answer: While Chelex® 100 protects DNA from enzymatic degradation by chelating Mg²⁺, physical and chemical factors can still cause fragmentation, especially with already degraded samples.

- **Harsh Vortexing:** Excessive or harsh vortexing can shear DNA. Mix gently by flicking the tube or using a low-speed vortex setting.
- **Extended Boiling Time:** While boiling is necessary to lyse cells and denature proteins, prolonged exposure to high temperatures can lead to further DNA degradation. Adhere to the recommended boiling time in your protocol (typically 8-10 minutes).
- **Freeze-Thaw Cycles:** Repeated freezing and thawing of the extracted DNA can cause fragmentation. Aliquot your DNA extract into smaller volumes for storage if you plan to use it

multiple times.

- **Initial Sample Quality:** It's important to acknowledge that the starting material is already degraded. The extraction process can only preserve the DNA that is present, not repair it.

Frequently Asked Questions (FAQs)

What is the principle behind Chelex® 100 DNA extraction?

Chelex® 100 is a chelating resin composed of styrene-divinylbenzene copolymers with iminodiacetic acid groups.[2] These groups have a high affinity for polyvalent metal ions, particularly magnesium ions (Mg²⁺). Mg²⁺ is a necessary cofactor for DNases, which are enzymes that degrade DNA. During the extraction, the sample is boiled in a suspension of Chelex® 100. The boiling lyses the cells, releasing the DNA, while the Chelex® resin binds to the Mg²⁺ ions, inactivating the DNases and protecting the DNA from degradation.[2]

What are the main advantages of using Chelex® 100 for degraded DNA?

The primary advantages of the Chelex® 100 method are its simplicity, speed, and cost-effectiveness.[3][4] It involves fewer steps and reagents compared to traditional organic extraction methods, reducing the risk of sample loss and contamination.[3][4] It is also effective at removing some common PCR inhibitors found in forensic and ancient samples.[3]

What are the limitations of the Chelex® 100 method?

A key limitation is that the process yields single-stranded DNA, which may not be suitable for all downstream applications, although it is compatible with most PCR-based assays.[5] The crude lysate can also contain PCR inhibitors if not performed carefully, and the Chelex® resin itself is a potent PCR inhibitor if transferred to the final extract.[5] Furthermore, for extremely degraded samples, the harsh boiling step can sometimes lead to further DNA fragmentation.[5]

Can I use Chelex® 100-extracted DNA for Next-Generation Sequencing (NGS)?

Yes, DNA extracted using Chelex® 100 can be used for NGS. However, due to the single-stranded nature of the DNA and the potential for co-purification of inhibitors, it is crucial to perform thorough quality control before library preparation. This may include quantification with a fluorometric method (e.g., Qubit) and assessment of fragment size distribution. Additional

purification steps may be necessary to ensure the DNA is of sufficient quality for NGS library construction.

How should I store DNA extracted with Chelex® 100?

For short-term storage (a few days to a week), 4°C is acceptable. For long-term storage, it is recommended to store the DNA extract at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the single-stranded DNA, it is advisable to aliquot the extract into smaller volumes.[5]

Data Presentation

Table 1: Comparison of DNA Yield and Purity from Degraded Samples using Different Extraction Methods.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Note: DNA yield and purity can vary significantly based on the age and condition of the sample, the specific protocol used, and the quantification method.

Experimental Protocols

Optimized Chelex® 100 DNA Extraction Protocol for Degraded Bone Samples

This protocol is an adaptation of methods described for ancient and forensic bone samples.[6]

- Decontamination and Preparation:

- Mechanically remove the outer surface of the bone fragment using a sterile disposable scalpel or a sandblaster.
- Immerse the cleaned bone fragment in a 6% sodium hypochlorite solution for 10-15 minutes.
- Rinse the bone fragment thoroughly with sterile, DNA-free water.
- Allow the bone to air dry completely in a sterile environment.
- Cryogenically grind the bone fragment into a fine powder using a freezer mill or a sterile mortar and pestle.
- Lysis:
 - Add 50-100 mg of bone powder to a sterile 2.0 mL microcentrifuge tube.
 - Add 1 mL of lysis buffer (e.g., 0.5 M EDTA, pH 8.0; 0.5% SDS; 1 mg/mL Proteinase K).
 - Incubate at 56°C overnight with constant agitation.
- Chelex® Extraction:
 - Centrifuge the tube at high speed (e.g., 13,000 x g) for 5 minutes to pellet the bone powder.
 - Carefully transfer the supernatant to a new sterile 2.0 mL tube.
 - Add 200 µL of a well-vortexed 10% Chelex® 100 suspension to the supernatant.
 - Vortex briefly and incubate in a heat block at 100°C for 8 minutes.
 - Vortex briefly again and centrifuge at high speed for 5 minutes to pellet the Chelex® resin and any remaining debris.
- DNA Elution:
 - Carefully transfer the supernatant containing the single-stranded DNA to a new sterile 1.5 mL tube, avoiding the transfer of any Chelex® beads.

- The DNA is now ready for quantification and downstream analysis. For long-term storage, store at -20°C.

Mandatory Visualization



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Caption: Workflow of Chelex® 100 DNA extraction from degraded samples.

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